molecular formula C42H37ClN2O5 B12450816 [11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B12450816
M. Wt: 685.2 g/mol
InChI Key: LOIMSBNQCOCWBD-UHFFFAOYSA-N
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Description

The compound 9-benzoyl-10-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule with a unique structure It features multiple aromatic rings, ether linkages, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core diazatricyclic structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzoyl, chlorophenylmethoxy, ethoxyphenyl, and methoxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and ether linkages can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazatricyclic core and aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-benzoyl-10-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-14-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one: shares similarities with other diazatricyclic compounds and benzoylated derivatives.

Uniqueness

  • The unique combination of substituents and the diazatricyclic core distinguishes this compound from others. Its specific structural features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C42H37ClN2O5

Molecular Weight

685.2 g/mol

IUPAC Name

5-benzoyl-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C42H37ClN2O5/c1-3-49-39-25-30(17-22-38(39)50-26-27-13-18-32(43)19-14-27)41-40-35(23-31(24-37(40)46)28-15-20-33(48-2)21-16-28)44-34-11-7-8-12-36(34)45(41)42(47)29-9-5-4-6-10-29/h4-22,25,31,41,44H,3,23-24,26H2,1-2H3

InChI Key

LOIMSBNQCOCWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6)OCC7=CC=C(C=C7)Cl

Origin of Product

United States

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